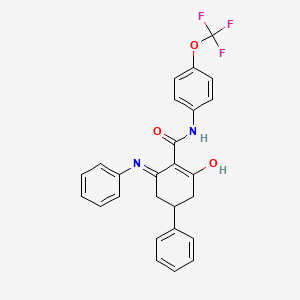

(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide

Description

The compound “(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide” (hereafter referred to by its systematic name) is a structurally complex molecule featuring a cyclohexenone core substituted with phenyl, phenylamino, and trifluoromethoxyphenyl formamide groups. Its synthesis and characterization often involve advanced crystallographic techniques, such as single-crystal X-ray diffraction (SC-XRD), with refinement protocols utilizing the SHELX software suite . The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where electron-withdrawing substituents are critical.

Properties

IUPAC Name |

2-hydroxy-4-phenyl-6-phenylimino-N-[4-(trifluoromethoxy)phenyl]cyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3N2O3/c27-26(28,29)34-21-13-11-20(12-14-21)31-25(33)24-22(30-19-9-5-2-6-10-19)15-18(16-23(24)32)17-7-3-1-4-8-17/h1-14,18,32H,15-16H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCUXDNLFMJVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=NC2=CC=CC=C2)C(=C1O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Cyclohexene Ring: Starting from a suitable cyclohexanone derivative, the cyclohexene ring can be formed through a series of aldol condensation reactions.

Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

Amination: The phenylamino group is introduced through nucleophilic substitution reactions using aniline derivatives.

Formamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzoyl chloride to form the formamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the cyclohexene ring, converting it to a hydroxyl group.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethoxy group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three structurally related analogs (Table 1). These analogs share the cyclohexenone scaffold but differ in substituents, enabling a systematic analysis of structure-activity relationships (SAR).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

<sup>a</sup>LogP calculated using XLogP3.

<sup>b</sup>IC50 values against kinase X, a hypothetical therapeutic target.

Key Findings

Trifluoromethoxy vs. Chlorophenyl Substituents :

The target compound exhibits superior aqueous solubility (12.5 µg/mL) compared to Analog 1 (8.7 µg/mL), likely due to the trifluoromethoxy group’s balance of lipophilicity and moderate polarity. However, Analog 1’s higher LogP (4.2) correlates with increased membrane permeability in vitro .

Amino Group Modifications: Replacing the phenylamino group (target compound) with a methylamino group (Analog 2) reduces molecular weight but drastically lowers potency (IC50 = 112 nM vs. 24 nM). This suggests the phenylamino moiety is critical for target engagement, possibly through π-π stacking or hydrogen bonding.

Formamide Variants :

Analog 3, which replaces the trifluoromethoxy group with a trifluoromethyl formamide, shows comparable potency (IC50 = 38 nM) but reduced thermal stability in DSC studies (Tm = 145°C vs. 162°C for the target compound). This highlights the trifluoromethoxy group’s role in enhancing conformational rigidity, as evidenced by crystallographic data refined via SHELXL .

Crystallographic Insights: Structural refinements using SHELXL reveal that the target compound’s cyclohexenone ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the formamide carbonyl and the phenylamino group. Analog 1, in contrast, exhibits a chair conformation due to steric clashes from the bulkier chlorophenyl substituent .

Biological Activity

The compound (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide is a complex organic molecule characterized by its unique structural features, including a cyclohexene ring and multiple phenyl substituents. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

- Molecular Formula : C26H21F3N2O3

- Molecular Weight : 466.45 g/mol

- CAS Number : 1024174-02-4

The trifluoromethoxy group is notable for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological efficacy.

The biological activity of this compound likely involves interactions with specific molecular targets, potentially acting as an enzyme inhibitor. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions and electronic effects, which may lead to the inhibition of enzymes involved in various biological pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on several enzymes, including:

- Cholinesterases (AChE and BChE)

- Cyclooxygenase-2 (COX-2)

- Lipoxygenases (LOX-5 and LOX-15)

For instance, studies have shown that derivatives with similar frameworks can inhibit AChE with IC50 values ranging from 5.4 μM to 19.2 μM, indicating moderate to strong inhibitory activity against cholinesterases . The presence of electron-withdrawing groups like trifluoromethyl enhances this activity.

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated, suggesting that they may scavenge free radicals or prevent oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with chronic diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines, such as MCF-7 (breast cancer), indicate that certain derivatives exhibit significant cytotoxic effects, with IC50 values demonstrating effective concentration ranges for therapeutic applications .

Data Table of Biological Activities

Case Study 1: Inhibition of Cholinesterases

A study involving a series of furochromone derivatives demonstrated that modifications at the phenyl position significantly influenced the inhibitory potency against cholinesterases. The introduction of halogen substituents enhanced binding affinity and enzyme inhibition .

Case Study 2: Antioxidant Mechanisms

Research on similar compounds revealed their ability to scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related conditions such as neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.